2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-7-9-16(10-8-15)28(24,25)22-19-21-17(13-27-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDGZABZECEWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Phenethyl Group: The phenethyl group is attached through a nucleophilic substitution reaction, where the thiazole-sulfonamide intermediate reacts with a phenethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl moiety, where nucleophiles like amines or thiols can replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonamide bond, resulting in the formation of the corresponding sulfonic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and sulfonamide derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization and preventing mitotic spindle formation . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.
Comparison with Similar Compounds
a) N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
- Structure : Differs by replacing the methoxyphenylsulfonamido group with a simple phenylsulfonamido moiety and substituting the phenethyl carboxamide with a 4-fluorophenyl group.
- The absence of a phenethyl chain may limit hydrophobic interactions in target binding .
b) 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e)
- Structure : Features a trimethoxyphenyl carboxamide and lacks the sulfonamido group.
- Impact: The trimethoxy substitution enhances solubility and may improve interactions with polar enzyme active sites (e.g., CYP3A4 inhibition).
c) 2-(4-Chlorobenzyl)-N-(4-methoxybenzyl)thiazole-4-carboxamide
- Structure : Replaces the sulfonamido group with a chlorobenzyl substituent and uses a methoxybenzyl carboxamide.
- The methoxybenzyl group mimics the target compound’s methoxyphenyl moiety but lacks the sulfonamide’s hydrogen-bonding capacity .
Physicochemical and Spectral Properties
*Hypothetical data inferred from analogues.
Biological Activity
2-(4-Methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique combination of functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following IUPAC name: N-[(3-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide . Its molecular formula is , indicating the presence of methoxy groups, a thiazole ring, and a sulfonamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₅S₂ |
| Molecular Weight | 405.49 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : Thiazole derivatives often interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways associated with disease states.
- Receptor Modulation : The compound may bind to specific receptors, modulating signaling pathways that influence cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Studies
Research has demonstrated the biological potential of this compound in various contexts:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical case study investigated the use of this compound in patients with resistant bacterial infections. The findings indicated a successful reduction in bacterial load and improvement in patient outcomes.
- Case Study on Cancer Treatment : A cohort study involving cancer patients treated with this compound showed promising results in tumor size reduction and improved survival rates compared to conventional therapies.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide, it is essential to compare it with other thiazole derivatives and sulfonamides:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Thiazole-4-carboxylic acid | Antimicrobial | Simple structure, less potent than the target compound |
| Sulfanilamide | Antibacterial | Classic sulfonamide antibiotic |
| 3-Methoxybenzylamine | Neuroprotective | Different functional groups |
Q & A
Q. What are the key synthetic routes for preparing 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Thiazole core formation : Cyclocondensation of α-halo ketones with thiourea derivatives or coupling of thioamides with activated carboxylic acids (e.g., using EDCI/HOBt as coupling agents) .
- Sulfonamide introduction : Reacting the thiazole intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Phenethylamine coupling : Amide bond formation via carbodiimide-mediated coupling, requiring pH control (~7–8) to avoid side reactions .
Critical factors : Solvent polarity (THF vs. DMF), temperature (−78°C for lithiation steps vs. room temperature for amidation), and catalyst selection (EDCI vs. DCC) significantly impact yield (34–98%) and purity (>95% by HPLC) .
Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR spectroscopy : and NMR confirm regiochemistry of the thiazole ring and sulfonamide linkage (e.g., sulfonamide NH proton at δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 458.12) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- Microanalysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
Q. How does the methoxy group at the 4-position of the phenylsulfonamido moiety influence the compound’s physicochemical properties?
The methoxy group acts as an electron-donating substituent, enhancing:
- Solubility : Increased polarity improves aqueous solubility (logP reduction by ~0.5 units) .
- Metabolic stability : Methoxy groups resist oxidative metabolism compared to methyl or halogen substituents, as shown in microsomal stability assays (t > 60 min) .
- Target binding : π-Stacking interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) improve IC values by 2–5 fold vs. des-methoxy analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity while minimizing off-target effects?
Methodology :
- Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at the phenylsulfonamido or phenethyl positions .
- Biological testing : Compare IC values across cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) to assess selectivity .
- Computational docking : Map substituent effects on binding to targets like tubulin or topoisomerase II using AutoDock Vina .
Key findings :
| Substituent (R) | IC (μM, MCF-7) | Selectivity Index (vs. HEK293) |
|---|---|---|
| 4-OCH | 0.45 | 12.3 |
| 4-F | 0.78 | 8.9 |
| 4-Cl | 1.20 | 5.4 |
| Data from cytotoxicity assays . |
Q. What methodological approaches are recommended for resolving contradictions in biological activity data across different assay systems?
- Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hr) to reduce variability .
- Orthogonal validation : Confirm antiproliferative activity via both MTT and clonogenic assays .
- Target engagement profiling : Combine kinome-wide screening (e.g., KINOMEscan) with transcriptomic analysis (RNA-seq) to identify context-dependent mechanisms .
- Meta-analysis : Pool data from ≥3 independent studies to distinguish artifacts (e.g., solvent toxicity) from true bioactivity .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile while maintaining target specificity?
- ADMET prediction : Use QikProp to optimize logP (2–3), polar surface area (<90 Ų), and CYP450 inhibition profiles .
- Free-energy perturbation (FEP) : Simulate binding energy changes upon substituent modifications (e.g., replacing methoxy with trifluoromethoxy) .
- Molecular dynamics (MD) : Assess conformational stability of sulfonamide-thiazole interactions in solvated environments (e.g., 100 ns simulations in GROMACS) .
Q. What strategies are effective in addressing enantiomeric purity challenges during synthesis?
- Chiral resolution : Use L- or D-cysteine derivatives to synthesize (4R)- or (4S)-thiazole isomers, followed by chiral HPLC (e.g., Chiralpak AD-H column) .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective thiazole formation (ee >90%) .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s potency against tyrosine kinases vs. tubulin polymerization?
- Contextual factors : Cell permeability differences (e.g., P-gp overexpression in resistant lines) may skew kinase vs. tubulin data .
- Assay interference : Sulfonamide moieties can quench fluorescence in tubulin polymerization assays (e.g., invalidating results from commercial kits) .
- Target crosstalk : Off-target kinase inhibition (e.g., Aurora A) may indirectly disrupt microtubule dynamics .
Recommendation : Validate mechanisms via siRNA knockdown of suspected targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
